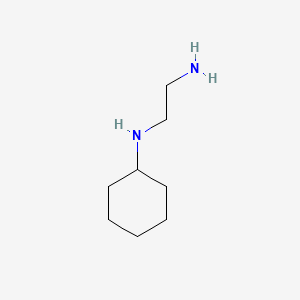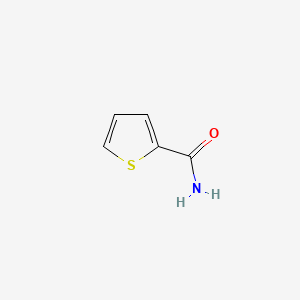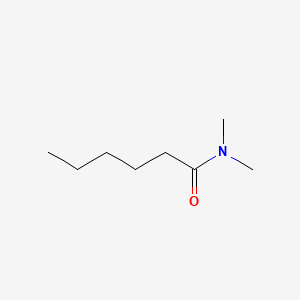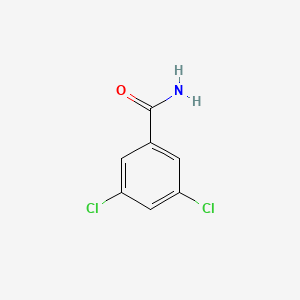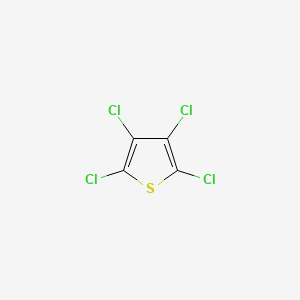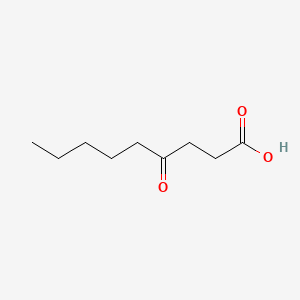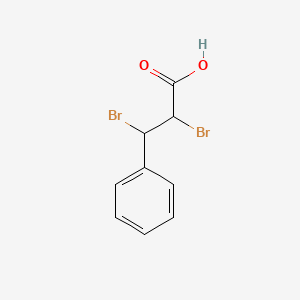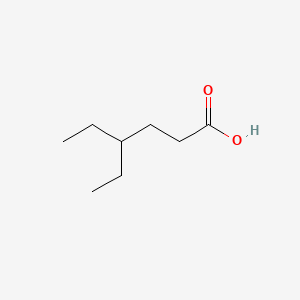
Acetofenona, 2-(imidazol-1-YL)-
Descripción general
Descripción
2-(1H-imidazol-1-yl)-1-phenylethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an imidazole ring attached to a phenylethanone moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-yl)-1-phenylethanone has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Acetophenone, 2-(imidazol-1-YL)- is known to be a selective thromboxane synthesis inhibitor . Thromboxane is a substance made by platelets that causes blood clotting and constriction of blood vessels. It plays a significant role in promoting platelet aggregation and degranulation, leading to the formation of blood clots .
Mode of Action
The compound Acetophenone, 2-(imidazol-1-YL)- interacts with its target, the thromboxane synthesis pathway, by inhibiting the synthesis of thromboxane . This results in a decrease in blood clotting and a reduction in the constriction of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Acetophenone, 2-(imidazol-1-YL)- is the thromboxane synthesis pathway . By inhibiting this pathway, the compound can prevent the formation of thromboxane, thereby reducing blood clotting and vascular constriction .
Result of Action
The molecular and cellular effects of Acetophenone, 2-(imidazol-1-YL)- action primarily involve the inhibition of thromboxane synthesis . This leads to a reduction in blood clotting and vascular constriction, which can have significant effects on conditions such as thrombosis and hypertension .
Análisis Bioquímico
Biochemical Properties
Acetophenone, 2-(imidazol-1-YL)-, plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . The inhibition of these enzymes is crucial as it can modulate various physiological processes. For instance, carbonic anhydrase is involved in the regulation of pH and ion balance, while acetylcholinesterase is essential for the breakdown of acetylcholine in the nervous system. The interaction of Acetophenone, 2-(imidazol-1-YL)-, with these enzymes involves binding to the active site, thereby preventing the enzymes from performing their normal functions .
Cellular Effects
Acetophenone, 2-(imidazol-1-YL)-, exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by Acetophenone, 2-(imidazol-1-YL)-, can lead to an accumulation of acetylcholine, which in turn affects neurotransmission and muscle contraction. Additionally, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, impacting metabolic processes and ion transport .
Molecular Mechanism
The molecular mechanism of action of Acetophenone, 2-(imidazol-1-YL)-, involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the imidazole ring, which interacts with the enzyme’s active site residues. The inhibition of these enzymes results in altered physiological processes, such as disrupted neurotransmission and pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetophenone, 2-(imidazol-1-YL)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetophenone, 2-(imidazol-1-YL)-, remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained enzyme inhibition and subsequent physiological effects .
Dosage Effects in Animal Models
The effects of Acetophenone, 2-(imidazol-1-YL)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and disruption of metabolic processes have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Acetophenone, 2-(imidazol-1-YL)-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase and acetylcholinesterase affects metabolic flux and metabolite levels. For instance, the inhibition of carbonic anhydrase can alter bicarbonate and proton levels, impacting cellular respiration and pH balance. Similarly, the inhibition of acetylcholinesterase affects acetylcholine levels, influencing neurotransmission .
Transport and Distribution
Within cells and tissues, Acetophenone, 2-(imidazol-1-YL)-, is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of Acetophenone, 2-(imidazol-1-YL)-, can influence its efficacy and toxicity, as well as its overall biological activity .
Subcellular Localization
The subcellular localization of Acetophenone, 2-(imidazol-1-YL)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the cytoplasm or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs. For example, the use of methanesulfonic acid as a solubilizer and chlorobenzene as a solvent has been reported to be effective in the synthesis of related imidazole compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2-(1H-imidazol-1-yl)-1-phenylethanone can be compared with other similar compounds, such as:
2-(1H-imidazol-1-yl)-1-phenylethanol: This compound has a hydroxyl group instead of a ketone group, which affects its chemical reactivity and biological activity.
1-(2-Hydroxyethyl)imidazole: This compound has a similar imidazole ring but with a different substituent, leading to different applications and properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains two imidazole rings and is used in coordination chemistry for the synthesis of metal-organic complexes.
The uniqueness of 2-(1H-imidazol-1-yl)-1-phenylethanone lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
IUPAC Name |
2-imidazol-1-yl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJNXVLQSKPUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178856 | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-34-8 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

